molecular formula C7H5F2NO B13643411 4-(Difluoromethyl)pyridine-2-carbaldehyde

4-(Difluoromethyl)pyridine-2-carbaldehyde

Cat. No.: B13643411
M. Wt: 157.12 g/mol
InChI Key: BEZFTQFBENDXLF-UHFFFAOYSA-N
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Description

4-(Difluoromethyl)pyridine-2-carbaldehyde is an organic compound with the molecular formula C7H5F2NO. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of the difluoromethyl group and the aldehyde functional group in its structure makes it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 4-chloro-2-pyridinecarboxaldehyde with difluoromethylating agents under controlled conditions .

Industrial Production Methods

In industrial settings, the production of 4-(Difluoromethyl)pyridine-2-carbaldehyde may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-(Difluoromethyl)pyridine-2-carbaldehyde can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed

Scientific Research Applications

4-(Difluoromethyl)pyridine-2-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Difluoromethyl)pyridine-2-carbaldehyde depends on its specific applicationThe molecular targets and pathways involved vary depending on the specific bioactive compound being synthesized .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Difluoromethyl)pyridine-4-carbaldehyde
  • 4-(Trifluoromethyl)pyridine-2-carbaldehyde
  • 4-(Chloromethyl)pyridine-2-carbaldehyde

Comparison

4-(Difluoromethyl)pyridine-2-carbaldehyde is unique due to the presence of the difluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. Compared to its analogs, it may offer advantages in specific synthetic applications and in the development of bioactive compounds .

Properties

Molecular Formula

C7H5F2NO

Molecular Weight

157.12 g/mol

IUPAC Name

4-(difluoromethyl)pyridine-2-carbaldehyde

InChI

InChI=1S/C7H5F2NO/c8-7(9)5-1-2-10-6(3-5)4-11/h1-4,7H

InChI Key

BEZFTQFBENDXLF-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=C1C(F)F)C=O

Origin of Product

United States

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